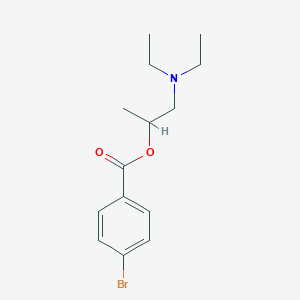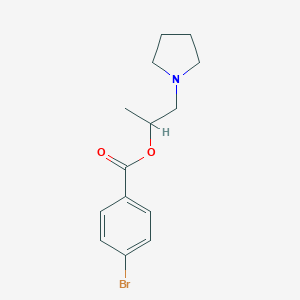
1-Methylpiperidin-3-yl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperidin-3-yl 2-methylbenzoate, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of indole-derived synthetic cannabinoids and is known for its potent binding affinity to the CB1 and CB2 receptors in the endocannabinoid system.
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-3-yl 2-methylbenzoate is similar to that of other synthetic cannabinoids. It binds to the CB1 and CB2 receptors in the endocannabinoid system, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes such as pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to have analgesic properties, which make it a potential candidate for the treatment of pain. It has also been shown to have appetite-stimulating effects, which could be useful in the treatment of conditions such as anorexia nervosa. Additionally, this compound has been shown to have anxiolytic and sedative effects, which could be useful in the treatment of anxiety and sleep disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Methylpiperidin-3-yl 2-methylbenzoate in lab experiments is its high binding affinity to the CB1 and CB2 receptors, which makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, one limitation of using this compound is its potency, which can make it difficult to control the dose and can lead to adverse effects in animal models.
Future Directions
There are several future directions for the study of 1-Methylpiperidin-3-yl 2-methylbenzoate. One area of research could be the development of more selective synthetic cannabinoids that target specific receptors in the endocannabinoid system. Another area of research could be the investigation of the potential therapeutic applications of this compound in the treatment of pain, appetite disorders, anxiety, and sleep disorders. Additionally, further research could be conducted to better understand the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
Synthesis Methods
The synthesis of 1-Methylpiperidin-3-yl 2-methylbenzoate involves the reaction of 1-methylpiperidin-3-amine with 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions for several hours. The resulting product is a white crystalline powder that is purified using column chromatography or recrystallization.
Scientific Research Applications
1-Methylpiperidin-3-yl 2-methylbenzoate has been studied extensively for its potential applications in medical research. It is commonly used as a reference compound in studies that investigate the pharmacological properties of synthetic cannabinoids. This compound has been shown to have a high binding affinity to the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain sensation, appetite, and mood. This makes this compound a useful tool for investigating the role of the endocannabinoid system in these processes.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) 2-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-6-3-4-8-13(11)14(16)17-12-7-5-9-15(2)10-12/h3-4,6,8,12H,5,7,9-10H2,1-2H3 |
InChI Key |
UXMXABCZMXHXKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2CCCN(C2)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2CCCN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294903.png)


![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)


![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)


![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)


